3-nitropyrazolo[1,5-a]pyrazine-4-carboxylic acid
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Overview
Description
3-nitropyrazolo[1,5-a]pyrazine-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring fused with a pyrazine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitropyrazolo[1,5-a]pyrazine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 3-nitropyrazole with a suitable pyrazine derivative under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-nitropyrazolo[1,5-a]pyrazine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert nitro groups to amino groups, altering the compound’s properties.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, leading to derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
3-nitropyrazolo[1,5-a]pyrazine-4-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-nitropyrazolo[1,5-a]pyrazine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrazine derivatives, such as pyrazolo[1,5-a]pyrazine-4(5H)-one and pyrazolo[1,5-a]pyrimidine derivatives .
Uniqueness
3-nitropyrazolo[1,5-a]pyrazine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
2490402-45-2 |
---|---|
Molecular Formula |
C7H4N4O4 |
Molecular Weight |
208.1 |
Purity |
95 |
Origin of Product |
United States |
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